molecular formula C15H12ClNO5 B5702439 (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone

(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone

Cat. No.: B5702439
M. Wt: 321.71 g/mol
InChI Key: PDHYFPIHWHWMFE-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is an organic compound with the molecular formula C15H12ClNO5 and a molecular weight of 321.71 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dimethoxy-nitrophenyl group attached to a methanone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 4,5-dimethoxy-2-nitrobenzene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

    Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium iodide in acetone or ammonia in ethanol.

    Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: (2-chlorophenyl)(4,5-dimethoxy-2-aminophenyl)methanone.

    Substitution: (2-chlorophenyl)(4,5-dihydroxy-2-nitrophenyl)methanone.

    Oxidation: (2-chlorophenyl)(4,5-dimethoxy-2-nitrobenzoic acid).

Scientific Research Applications

(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl and dimethoxy groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(2-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-13-7-10(12(17(19)20)8-14(13)22-2)15(18)9-5-3-4-6-11(9)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHYFPIHWHWMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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